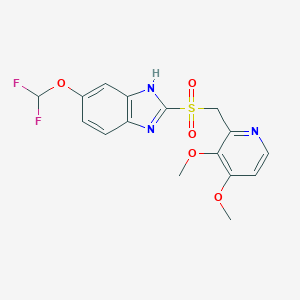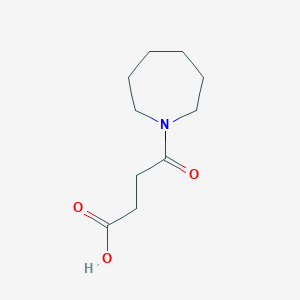
4-(Azepan-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-yl)-4-oxobutanoic acid is a compound that features in the synthesis of various biologically active molecules. It is structurally characterized by the presence of an azepane ring, which is a seven-membered heterocycle containing nitrogen, and a 4-oxobutanoic acid moiety. This structure is a key intermediate in the synthesis of more complex molecules, such as benzindenoazepine derivatives and conformationally restricted analogues of ornithine.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in recent studies. For instance, a stereoselective [4 + 3] annulation of azadienes with ethyl 4-bromo-3-oxobutanoate has been reported to construct benzindeno-fused azepine derivatives. This process involves a sodium hydride (NaH)-promoted cycloaddition, yielding good results in terms of both yield and stereoselectivity . Additionally, an efficient synthesis of 1H-azepine-4-amino-4-carboxylic acid, a derivative of 4-(Azepan-1-yl)-4-oxobutanoic acid, has been achieved from 1-amino-4-oxo-cyclohexane-4-carboxylic acid, showcasing the versatility of the azepane ring in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives plays a crucial role in their biological activity. The azepane ring introduces conformational rigidity, which can influence the overall three-dimensional shape of the molecule. In the case of the benzindenoazepine derivatives, the azepane ring is part of a larger fused ring system that is not easily accessible through traditional synthetic methods . For the 1H-azepine-4-amino-4-carboxylic acid, the presence of both amino and carboxylic acid functionalities allows for further modification and incorporation into peptides, affecting their secondary structure .
Chemical Reactions Analysis
The chemical reactivity of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives is highlighted by their involvement in cycloaddition reactions and their ability to induce specific conformations in peptides. The [4 + 3] cycloaddition used to synthesize benzindenoazepine derivatives is a key reaction that demonstrates the reactivity of the azepane-containing compounds . Moreover, the synthesis of azepine-based amino acids and their incorporation into peptides suggest that these compounds can participate in peptide bond formation and potentially influence peptide folding .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(Azepan-1-yl)-4-oxobutanoic acid are not detailed in the provided papers, the properties of its derivatives can be inferred. The solubility, stability, and reactivity of these compounds are likely to be influenced by the presence of the azepane ring and the substituents attached to it. For example, the synthesis of the azepine-based amino acid derivative was performed on a gram scale, indicating that the compound can be isolated and handled in substantial quantities . The ability to perform gram-scale experiments also suggests that the compound and its derivatives have a level of stability conducive to laboratory handling and storage .
Wissenschaftliche Forschungsanwendungen
Pharmacological Significance and Therapeutic Applications
Azepane-based compounds, including 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives, have shown a wide variety of pharmacological properties due to their structural diversity. They are crucial for the discovery of new therapeutic agents. Recent developments in azepane-based compounds have highlighted their applications across a broad spectrum of therapeutic areas. These include anticancer, antitubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. The structure-activity relationship (SAR) and molecular docking studies of these compounds are pivotal for identifying potential bioactive compounds, inspiring new ideas for the design and development of powerful azepane-based drugs with less toxicity (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepane Derivatives
Azepine, azepane, and azepinone derivatives hold significant pharmacological and therapeutic implications. The synthesis, reaction, and biological properties of these seven-member heterocyclic compounds have been extensively reviewed, emphasizing their importance in pharmaceutical research. The methodologies involve ring expansion and the systematic design of various derivatives, showcasing the potential scope for researchers in exploring N-containing seven-membered heterocycles for further biological investigation (Manvinder Kaur et al., 2021).
Safety And Hazards
The safety information for 4-(Azepan-1-yl)-4-oxobutanoic acid includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZZZROTIKCZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405312 |
Source


|
| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-4-oxobutanoic acid | |
CAS RN |
154740-93-9 |
Source


|
| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

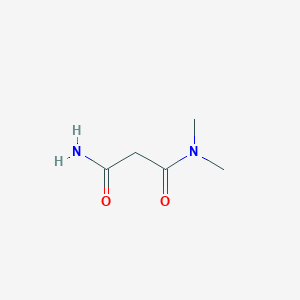
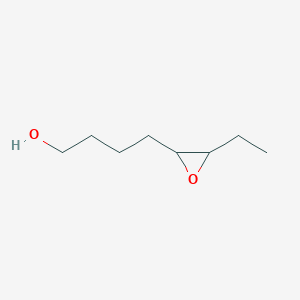
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
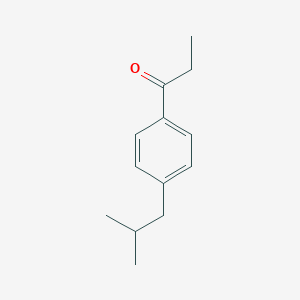
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
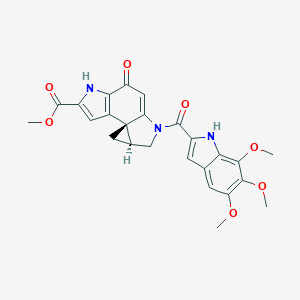
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
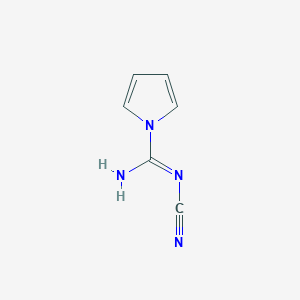
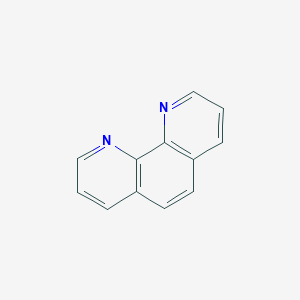
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
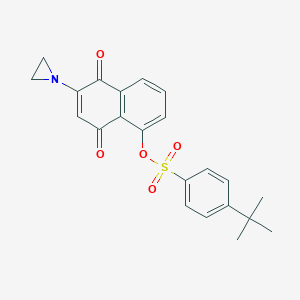
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
